molecular formula C13H15N5O5S B10904342 1-ethyl-4-nitro-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10904342
M. Wt: 353.36 g/mol
InChI Key: AGRBROAMKRVBEG-UHFFFAOYSA-N
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Description

N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

The synthesis of N5-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the nitro group: This step involves nitration of the pyrazole ring using a nitrating agent such as nitric acid.

    Attachment of the benzyl group: This step involves the reaction of the pyrazole derivative with a benzyl halide in the presence of a base.

    Sulfonamide formation: This step involves the reaction of the benzyl derivative with a sulfonamide reagent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other phenylpyrazole compounds, such as:

The uniqueness of N5-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N5O5S

Molecular Weight

353.36 g/mol

IUPAC Name

2-ethyl-4-nitro-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H15N5O5S/c1-2-17-12(11(8-16-17)18(20)21)13(19)15-7-9-3-5-10(6-4-9)24(14,22)23/h3-6,8H,2,7H2,1H3,(H,15,19)(H2,14,22,23)

InChI Key

AGRBROAMKRVBEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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